molecular formula C8H7FN2 B1454232 (4-Fluorobenzyl)cyanamide CAS No. 1255147-62-6

(4-Fluorobenzyl)cyanamide

Cat. No. B1454232
M. Wt: 150.15 g/mol
InChI Key: RURIUFPRSUBTIL-UHFFFAOYSA-N
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Description

“(4-Fluorobenzyl)cyanamide” is a chemical compound . It has been used in the field of lithium-ion batteries (LIBs) to improve interfacial kinetics . Specifically, it is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration .


Molecular Structure Analysis

“(4-Fluorobenzyl)cyanamide” features steric hindrance and a weak Lewis basic center . It is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration .


Chemical Reactions Analysis

The main reaction exhibited by cyanamide involves additions of compounds containing an acidic proton . In the context of lithium-ion batteries, “(4-Fluorobenzyl)cyanamide” is used to improve the interfacial kinetics by tuning the Li+ coordination chemistry based on solvent molecular engineering .

Scientific Research Applications

Metabolism and Antitumor Properties

(4-Fluorobenzyl)cyanamide and its derivatives have been explored for their metabolism and potential antitumor properties. For instance, Bis(4-fluorobenzyl)trisulfide (BFBTS), a derivative, is a promising new antitumor agent. It undergoes rapid metabolism in vivo, with red blood cells (RBCs) being the primary site of metabolism. BFBTS forms significant hemoglobin adducts in vitro, which might contribute to its therapeutic effects (Pan et al., 2013).

Synthesis and Antimicrobial Activity

Derivatives of (4-Fluorobenzyl)cyanamide have been synthesized and assessed for their antimicrobial activities. For example, cyclotetraphosphazene derivatives with (4-fluorobenzyl) pendant arms were created and showed potential antimicrobial activities against various bacterial strains. These compounds also interacted with supercoiled plasmid DNA, indicating their multifaceted biological activities (Elmas et al., 2018).

Interaction with Adenosine Receptors

Studies on amino derivatives of triazolopyrimidines with (4-fluorobenzyl) substituents revealed their affinity towards A1 and A2A adenosine receptors. These compounds demonstrated high affinity and selectivity, particularly for the A1 receptor subtype, indicating their potential in neurological or cardiovascular applications (Betti et al., 1999).

Application in Radiopharmaceuticals

(4-Fluorobenzyl)cyanamide derivatives have been utilized in the development of radiopharmaceuticals. For instance, 4-[18F]fluorobenzyl dexetimide (F-DEX) has been used for imaging muscarinic receptors in the brain and heart, demonstrating high uptake and retention in these organs. Its biodistribution and internal dosimetry suggest potential applications in diagnosing neurological and cardiac diseases (Pain et al., 2020).

Enhanced Fluorescence Properties in Biochemical Studies

A family of fluorescent indicators, including derivatives of (4-Fluorobenzyl)cyanamide, has been synthesized for biochemical studies, particularly in calcium signaling. These indicators show improved fluorescence properties, which are crucial for various intracellular applications (Grynkiewicz et al., 1985).

Photostability in Fluorescence Applications

Cyanine fluorophore derivatives, including those related to (4-Fluorobenzyl)cyanamide, have been developed to enhance photostability for fluorescence applications. Direct or proximal conjugation to these fluorophores increases their photostability without affecting their native spectral characteristics, vital for long-term fluorescence-based applications (Altman et al., 2011).

Impact on Supramolecular Hydrogelation

Studies have shown that even minor modifications like the replacement of a hydrogen atom with fluorine in (4-Fluorobenzyl)cyanamide derivatives can significantly affect supramolecular hydrogelation. This highlights the compound's potential in creating hydrogels with specific properties (Wu et al., 2015).

Safety And Hazards

The safety data sheet for cyanamide indicates that it is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer and damaging fertility . It is also toxic if swallowed or in contact with skin .

Future Directions

“(4-Fluorobenzyl)cyanamide” has been used to improve the electrochemical performance of lithium-ion batteries (LIBs), which is plagued by sluggish interfacial kinetics . This study provides fresh insights into solvent steric control and coordination chemistry engineering, opening a new avenue for enhancing electrochemical kinetics in LIBs .

properties

IUPAC Name

(4-fluorophenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURIUFPRSUBTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282096
Record name Cyanamide, N-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzyl)cyanamide

CAS RN

1255147-62-6
Record name Cyanamide, N-[(4-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanamide, N-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorobenzyl)cyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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